Relative Oral Bioavailability: Nifurtoinol (Urfadyn PL) vs. Macrocrystalline Nitrofurantoin (Furadantine MC)
In a single-blind crossover study in 16 healthy females, the relative bioavailability (F) of a prolonged-action nifurtoinol formulation (Urfadyn PL 100 mg bid) was significantly lower than that of macrocrystalline nitrofurantoin (Furadantine MC 100 mg qid) . This quantifies the non-equivalence of these formulations .
| Evidence Dimension | Relative oral bioavailability (F) based on plasma AUC |
|---|---|
| Target Compound Data | 53% ± 20% (Urfadyn PL 100 mg bid) |
| Comparator Or Baseline | Furadantine MC 100 mg qid (set as 100% reference) |
| Quantified Difference | 47% lower relative bioavailability for the nifurtoinol formulation (p < 0.05) |
| Conditions | Single-blind crossover study in 16 healthy female volunteers; drugs administered for a single day. |
Why This Matters
This demonstrates that nifurtoinol formulations are not therapeutically interchangeable with standard nitrofurantoin, which is critical for designing dose-response studies or sourcing specific APIs for formulation development.
- [1] Guelen PJ, Boerema JB, Vree TB. Comparative human bioavailability study of macrocrystalline nitrofurantoin and two prolonged-action hydroxymethylnitrofurantoin preparations. Drug Intell Clin Pharm. 1988 Dec;22(12):959-64. PMID: 3243175. View Source
